Phosphomannan backbone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

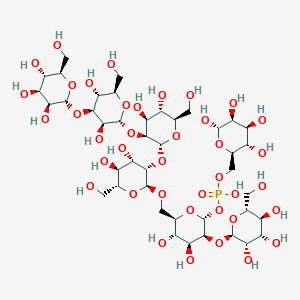

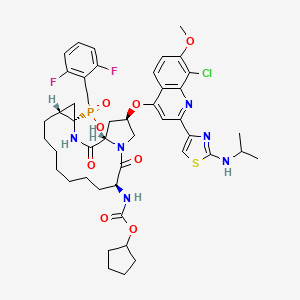

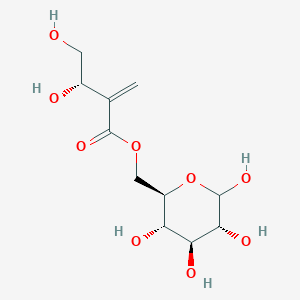

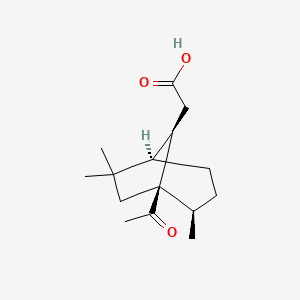

Phosphomannan is a polymannosidic phosphodiester in which one secondary phosphoryl is linked as mannose 6-phosphate and the other as alpha-hemiacetal phosphate. It is a mannan derivative and a polysaccharide phosphate.

Aplicaciones Científicas De Investigación

1. Vaccine Development

Phosphomannan backbone plays a critical role in the development of vaccines, particularly for combating fungal infections. The cell wall phosphomannan of Candida species, a complex N-linked glycoprotein, is significant in this context. The minor β-mannan component of this phosphomannan has been found to provide immunological protection in animal models of fungal disease, making it a promising component for conjugate vaccines. Synthesizing different oligosaccharide epitopes of this phosphomannan is crucial for vaccine development (Wu & Bundle, 2005).

2. Biomedical Applications

Phosphomannans, such as PI-88, exhibit anticancer properties and other biological activities. Synthesized analogues with a single carbon backbone have shown similar effects in inhibiting heparanase and binding to proangiogenic growth factors. These compounds also demonstrate potential in inhibiting the infection and spread of herpes simplex virus (Karoli et al., 2005). Additionally, phosphomannosylation, a modification occurring in some yeast species, is important for cell interactions with phagocytic cells and antimicrobial peptides. The synthesis and functional analysis of extended Candida albicans MNN4-Like Gene Family provide insights into phosphomannosylation's role in these interactions (González-Hernández et al., 2017).

3. Material Science and Drug Delivery

Phosphoester bonds in Polyphosphoesters (PPEs) make them biodegradable, biocompatible, and similar to biomacromolecules like nucleic acids. Their controlled synthesis leads to novel polymer structures useful in biomedical applications. These materials are particularly promising in drug delivery systems due to their biocompatibility and degradation properties (Wang et al., 2009).

4. Analysis and Structural Studies

Proton nuclear magnetic resonance spectroscopy, a nondestructive technique, has been employed in the study of yeasts like Cryptococcus to identify the primary structure of capsular components, such as glucuronoxylomannans, and to link cellular genes to the positioning of residues on the mannose backbone of these components. This technique holds potential for clinical applications including speciation and monitoring therapeutic response in meningitis cases (Sorrell et al., 2006).

Propiedades

Nombre del producto |

Phosphomannan backbone |

|---|---|

Fórmula molecular |

C42H73O39P |

Peso molecular |

1233 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1 |

Clave InChI |

QQXGKDXDGRCOKW-GVQSQGETSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)